molecular formula C26H22N4O2S B2371723 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide CAS No. 536703-91-0

2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2371723
CAS No.: 536703-91-0
M. Wt: 454.55
InChI Key: RPVIKYPARQQSBF-UHFFFAOYSA-N
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Description

The compound “2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide” is a chemical compound with the molecular weight of 351.386 . It is also known as "(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid)" .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the retrieved data. The molecular weight is given as 351.386 , but other properties such as melting point, boiling point, refractive index, storage temperature, and solubility are not provided .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been involved in the synthesis of various pyrimido[5,4-b]indole derivatives, demonstrating its utility in forming complex organic structures. Notably, reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides have led to the formation of these derivatives, which are significant in the field of organic chemistry (Shestakov et al., 2009).

Chemical Transformations and Reactions

  • Research on pyrimido[5,4-b]indole derivatives has revealed various chemical transformations and reactions. For instance, the reaction of 3-benzylidene-2-ethoxyindolenine tetrafluoroborate with thiourea produces a mixture of derivatives, highlighting the versatility of the compound in chemical reactions (Borovik et al., 2006).

Antimicrobial Properties

  • Some studies have investigated the antimicrobial properties of derivatives of the compound. For instance, a series of pyimidino derivatives, including those linked to the indole and benzene nuclei, have been synthesized and assessed for antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Chauhan et al., 2017).

Anti-Breast Cancer Activity

  • Compounds derived from pyrimido[5,4-b]indoles have been evaluated for their potential anti-breast cancer activities. The studies on these derivatives indicate their potential use in cancer treatment, specifically targeting breast cancer (Ghorab et al., 2014).

Pharmaceutical Applications

  • The compound has been used to create novel classical antifolates with potent inhibitory activity against dihydrofolate reductase and thymidylate synthase. These findings are significant in the development of antitumor agents (Gangjee et al., 2005).

Potential in Developing Adrenergic Receptor Ligands

  • Derivatives of pyrimido[5,4-b]indoles have shown promise as potent adrenergic receptor ligands. This indicates a potential pharmaceutical application in conditions related to adrenergic receptors (Russo et al., 1991).

Mechanism of Action

Target of Action

The primary target of this compound is the Toll-like receptor 4 (TLR4) in human and mouse cells . TLR4 is a part of the innate immune system and plays a crucial role in pathogen recognition and activation of innate immunity.

Mode of Action

The compound selectively stimulates TLR4, leading to the activation of the NFκB pathway . This stimulation results in the production of cytokines, which are key players in the immune response. The compound’s interaction with TLR4 is primarily through binding to the MD-2 protein in the TLR4/MD-2 complex .

Result of Action

The compound’s action results in the stimulation of innate immune cells with minimal toxicity . This stimulation leads to the production of cytokines, which play a crucial role in immune responses. The compound’s selective stimulation of TLR4 and the resulting cytokine production could potentially be used for therapeutic purposes, such as adjuvants or immune modulators .

Biochemical Analysis

Properties

IUPAC Name

2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c31-22(27-16-15-18-9-3-1-4-10-18)17-33-26-29-23-20-13-7-8-14-21(20)28-24(23)25(32)30(26)19-11-5-2-6-12-19/h1-14,28H,15-17H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVIKYPARQQSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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